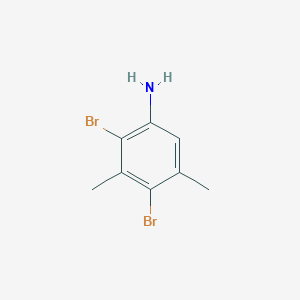

2,4-Dibromo-3,5-dimethylaniline

Übersicht

Beschreibung

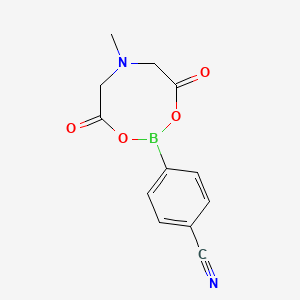

2,4-Dibromo-3,5-dimethylaniline is a chemical compound with the molecular weight of 278.97 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C8H9Br2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound’s physical form is a powder .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

2,4-Dibromo-3,5-dimethylaniline has been studied for its electrochemical properties. Arias, Brillas, and Costa (1990) examined its electrochemical oxidation in aqueous sulphuric acid solutions, noting the formation of specific oxidation processes and final products like p-benzoquinone derivatives (Arias, Brillas, & Costa, 1990). Geniés and Noël (1990) explored its oxidation in anhydrous NH4F·2.35 HF medium, leading to a polymer with characteristics of polyaniline, highlighting its potential in conducting polymer applications (Geniés & Noël, 1990).

Environmental and Biological Impact

Research by Brimecombe, Fogel, and Limson (2006) focused on the biodegradation of 2,4-Dimethylaniline, a related compound, revealing its degradation pathway via oxidative deamination and the potential environmental impact (Brimecombe, Fogel, & Limson, 2006). Chao et al. (2014) investigated 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, for its role in generating reactive oxygen species and the associated molecular toxicity (Chao et al., 2014).

Synthesis and Chemical Processing

Chen Hong-bo (2010) described an improved process for the synthesis of 3,5-Dimethylaniline, demonstrating advancements in chemical processing techniques (Chen Hong-bo, 2010). Liu Chun-shan (2006) discussed various synthetic methods for 3,5-dimethylaniline, highlighting the industrial feasibility of different approaches (Liu Chun-shan, 2006).

Photophysical PropertiesSudhakar, Mukherjee, and Thilagar (2013) studied the structure and photophysical properties of borylanilines including 4-(dimesitylboryl)-3,5-dimethylaniline, providing insights into the material's unique solid-state structures and potential in electronic applications [(Sudh

Scientific Research Applications of this compound

Electrochemical Studies and Applications

This compound has been studied for its electrochemical properties, particularly in the context of electrochemical oxidation. For example, Arias, Brillas, and Costa (1990) examined its electrochemical oxidation in aqueous sulphuric acid solutions at a platinum electrode, observing specific oxidation processes and the formation of p-benzoquinone derivatives. This research is crucial for understanding the electrochemical behavior of such compounds, potentially leading to applications in electrochemical sensors or energy storage devices (Arias, Brillas, & Costa, 1990).

Environmental and Biodegradation Studies

The environmental impact and biodegradation of related compounds like 2,4-dimethylaniline have been explored. Brimecombe, Fogel, and Limson (2006) investigated its biological degradation and identified a degradation pathway involving oxidative deamination. Understanding the biodegradation pathways of such compounds is important for assessing their environmental impact and developing methods for their removal or treatment (Brimecombe, Fogel, & Limson, 2006).

Synthesis and Chemical Processing Improvements

The synthesis and processing of this compound and its derivatives have been the subject of research aimed at improving efficiency and yield. For instance, Chen Hong-bo (2010) described an improved synthesis process for 3,5-Dimethylaniline, a related compound, highlighting advancements in chemical synthesis techniques. Such research is vital for the development of more efficient and sustainable chemical production methods (Chen Hong-bo, 2010).

Photophysical Properties

Studies have also been conducted on the photophysical properties of related compounds. Sudhakar, Mukherjee, and Thilagar (2013) investigated the structure and photophysical properties of borylanilines, including 4-(dimesitylboryl)-3,5-dimethylaniline. This research provides insights into the material's unique solid-state structures and potential applications in fields such as organic electronics and photonics (Sudhakar, Mukherjee, & Thilagar, 2013).

Molecular Toxicity and Health Impact

The potential health impacts of this compound and its metabolites have been a focus of toxicological research. Studies like those conducted by Chao et al. (2014) have explored the generation of reactive oxygen species (ROS) and the associated molecular toxicity, providing valuable information on the potential health risks associated with exposure to these compounds (Chao et al., 2014).

Safety and Hazards

2,4-Dibromo-3,5-dimethylaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Wirkmechanismus

Target of Action

Similar compounds have been known to target various proteins and enzymes in the body .

Mode of Action

The mode of action of 2,4-Dibromo-3,5-dimethylaniline involves a series of reactions. The compound undergoes nitration as the first step, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the nitration needs to occur before the bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

It’s known that the compound undergoes a series of reactions, including nitration, conversion of the nitro group to an amine, and bromination . These reactions likely affect various biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The primary acetylated metabolites of 2,4-dimethylaniline and 3,5-dimethylaniline were more extensively formed than those of other dimethylaniline derivatives . This suggests that the compound has a rapid metabolic elimination rate, which could impact its bioavailability.

Result of Action

Similar compounds have been known to cause various effects, such as inhibiting the growth of certain fungi .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions are hindered if the benzene ring is strongly deactivated . This suggests that the compound’s action could be influenced by the chemical environment in which it is present.

Eigenschaften

IUPAC Name |

2,4-dibromo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFMSNBBYKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618231 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-94-7 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

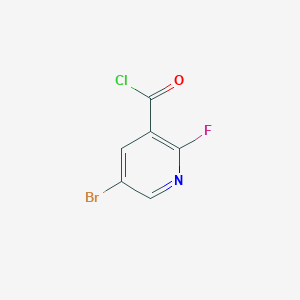

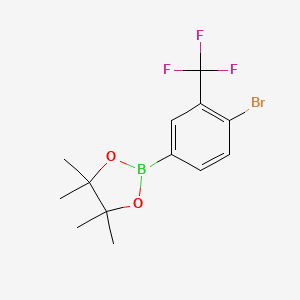

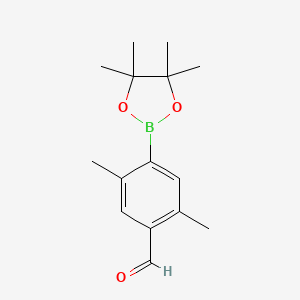

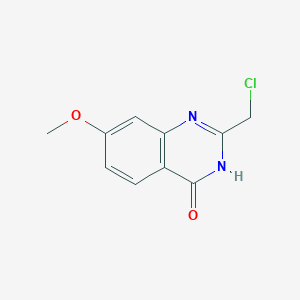

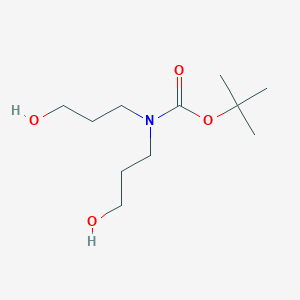

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one](/img/structure/B3226667.png)